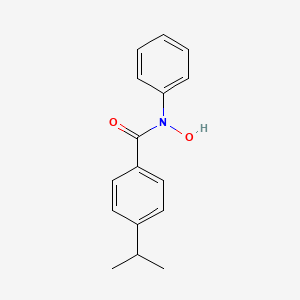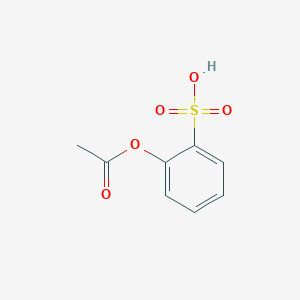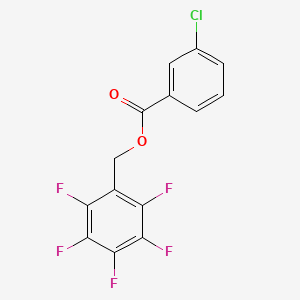
(Pentafluorophenyl)methyl 3-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Pentafluorophenyl)methyl 3-chlorobenzoate is a chemical compound known for its unique structure and properties. It is an ester derived from 3-chlorobenzoic acid and (pentafluorophenyl)methanol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Pentafluorophenyl)methyl 3-chlorobenzoate typically involves the esterification of 3-chlorobenzoic acid with (pentafluorophenyl)methanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: (Pentafluorophenyl)methyl 3-chlorobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield 3-chlorobenzoic acid and (pentafluorophenyl)methanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, various substituted benzoates can be formed.
Hydrolysis: The primary products are 3-chlorobenzoic acid and (pentafluorophenyl)methanol.
Scientific Research Applications
(Pentafluorophenyl)methyl 3-chlorobenzoate has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of more complex organic molecules.
Material Science: Its unique structure makes it useful in the development of novel materials with specific properties.
Biological Studies: It can be used in the study of enzyme-catalyzed reactions and as a model compound in biochemical research.
Industrial Applications:
Mechanism of Action
The mechanism of action of (Pentafluorophenyl)methyl 3-chlorobenzoate largely depends on the context of its use. In organic synthesis, its reactivity is influenced by the electron-withdrawing effects of the pentafluorophenyl group and the chlorine atom, which can stabilize transition states and intermediates in various reactions . The molecular targets and pathways involved would vary based on the specific reactions and applications being studied .
Comparison with Similar Compounds
- (Pentafluorophenyl)methyl benzoate
- (Pentafluorophenyl)methyl 4-chlorobenzoate
- (Pentafluorophenyl)methyl 2-chlorobenzoate
Comparison: Compared to its analogs, (Pentafluorophenyl)methyl 3-chlorobenzoate is unique due to the position of the chlorine atom on the benzene ring. This positional difference can significantly affect the compound’s reactivity and the types of reactions it undergoes . For instance, the 3-chloro derivative may exhibit different steric and electronic effects compared to the 2- or 4-chloro derivatives, leading to variations in reaction rates and product distributions .
Properties
CAS No. |
113267-06-4 |
|---|---|
Molecular Formula |
C14H6ClF5O2 |
Molecular Weight |
336.64 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl)methyl 3-chlorobenzoate |
InChI |
InChI=1S/C14H6ClF5O2/c15-7-3-1-2-6(4-7)14(21)22-5-8-9(16)11(18)13(20)12(19)10(8)17/h1-4H,5H2 |
InChI Key |
OAAVKYAFTYDFGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)OCC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Hydroxymethyl)cyclohexyl]methanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14292465.png)
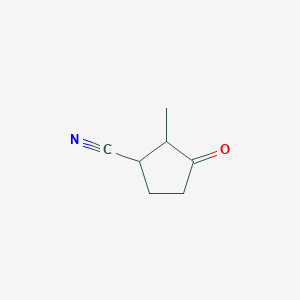
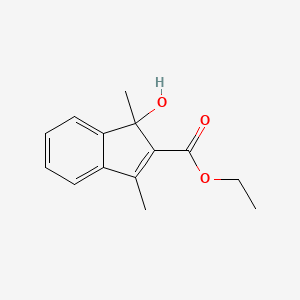

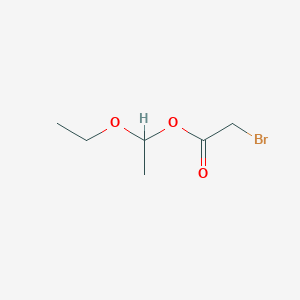
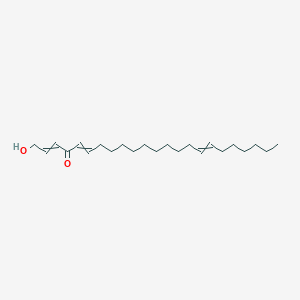
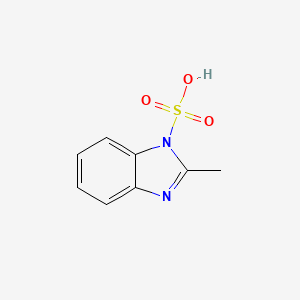

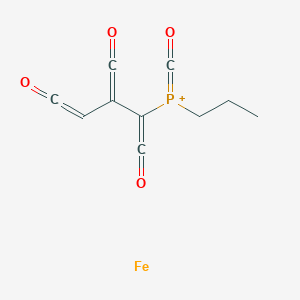
![9-Hydroxy-2,5,7,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium](/img/structure/B14292521.png)
![1-Ethoxy-2,3-difluoro-4-[(4-pentylcyclohexyl)methoxy]benzene](/img/structure/B14292524.png)
![([1,1'-Biphenyl]-4-yl)methyl (hydroxymethyl)carbamate](/img/structure/B14292528.png)
